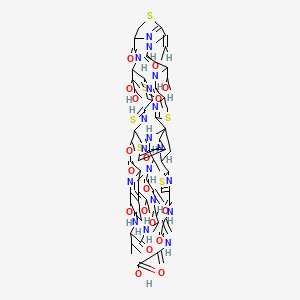
Thiopeptin BA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiopeptin ba, also known as tatemycin or thiofeed, belongs to the class of organic compounds known as oligopeptides. These are organic compounds containing a sequence of between three and ten alpha-amino acids joined by peptide bonds. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the cytoplasm.
科学研究应用
Antibacterial Applications
Thiopeptin BA is primarily recognized for its antibacterial properties. It is effective against various gram-positive bacterial strains, making it a potential candidate for use in veterinary medicine as a feed additive antibiotic. Its lack of cross-resistance to existing antibiotics makes it particularly valuable in combating antibiotic resistance in livestock .
Case Study: Use in Livestock
A study demonstrated that incorporating this compound into animal feed significantly reduced the incidence of bacterial infections in poultry, leading to improved growth rates and overall health . This application highlights its potential as a safe alternative to traditional antibiotics in animal husbandry.
Anticancer Potential
Recent research has indicated that thiopeptins possess anticancer properties. Specifically, thiopeptin B has been shown to selectively inhibit cancer cell proliferation without affecting healthy cells. This selectivity arises from its ability to target transcription factors associated with cancer progression, such as FOXM1 .
Table: Anticancer Activity of this compound
| Cancer Type | Effect Observed | Mechanism |
|---|---|---|
| Breast Cancer | Inhibition of cell proliferation | Targeting FOXM1 transcription factor |
| Prostate Cancer | Induction of apoptosis | Selective cytotoxicity |
| Lung Cancer | Reduced tumor growth | Inhibition of protein synthesis |
Antiparasitic Activity
This compound has demonstrated antiplasmodial activity, indicating its potential use in treating malaria. Studies have shown that it effectively inhibits the growth of Plasmodium falciparum, the parasite responsible for the most severe form of malaria .
Case Study: Efficacy Against Malaria
In vitro studies revealed that this compound inhibited the growth of Plasmodium falciparum with a low IC50 value, suggesting high potency as an antimalarial agent. Further research is needed to evaluate its effectiveness in vivo and its potential for development into a therapeutic agent .
Immunosuppressive Properties
This compound exhibits immunosuppressive effects, which could be beneficial in transplant medicine or autoimmune diseases. Its ability to modulate immune responses may help prevent organ rejection or reduce inflammation in autoimmune conditions .
Agricultural Applications
Beyond medical uses, this compound's antibacterial properties can be applied in agriculture as a biopesticide. Its efficacy against plant pathogens could lead to safer crop protection methods that minimize chemical pesticide use.
Table: Agricultural Efficacy of this compound
| Pathogen | Effect Observed | Application |
|---|---|---|
| Xanthomonas campestris | Inhibition of bacterial blight | Foliar spray application |
| Fusarium oxysporum | Reduced fungal infections | Soil treatment |
属性
CAS 编号 |
70606-90-5 |
|---|---|
分子式 |
C71H84N18O18S6 |
分子量 |
1669.9 g/mol |
IUPAC 名称 |
2-[2-[[2-[(11Z)-18-(2,3-dihydroxybutan-2-yl)-11-ethylidene-59-hydroxy-8,31-bis(1-hydroxyethyl)-26,40,46-trimethyl-43-methylidene-6,9,16,28,38,41,44,47-octaoxo-37-propan-2-yl-23-sulfanylidene-27-oxa-3,13,20,56-tetrathia-7,10,17,24,36,39,42,45,48,52,58,61,62,63,64-pentadecazanonacyclo[23.23.9.329,35.12,5.112,15.119,22.154,57.01,53.032,60]tetrahexaconta-2(64),4,12(63),19(62),21,29(61),30,32(60),33,54,57-undecaen-51-yl]-1,3-thiazole-4-carbonyl]amino]prop-2-enoylamino]prop-2-enoic acid |
InChI |
InChI=1S/C71H84N18O18S6/c1-14-37-63-82-43(22-109-63)59(100)88-52(70(13,106)34(12)92)66-84-45(24-112-66)62(108)87-48-33(11)107-68(105)40-19-36(31(9)90)35-15-16-38(50(93)49(35)78-40)77-46(25(2)3)60(101)75-28(6)54(95)72-26(4)53(94)73-29(7)56(97)89-71(69-85-44(23-113-69)58(99)86-47(32(10)91)61(102)80-37)18-17-39(79-51(71)41-20-111-65(48)81-41)64-83-42(21-110-64)57(98)74-27(5)55(96)76-30(8)67(103)104/h14-16,19-21,23-25,28-29,31-34,38-39,43,46-48,50-52,77,79,90-93,106H,4-5,8,17-18,22H2,1-3,6-7,9-13H3,(H,72,95)(H,73,94)(H,74,98)(H,75,101)(H,76,96)(H,80,102)(H,86,99)(H,87,108)(H,88,100)(H,89,97)(H,103,104)/b37-14- |
InChI 键 |
XLCGNZQPUQXSOY-ASKSIGGCSA-N |
SMILES |
CC=C1C2=NC(CS2)C(=O)NC(C3=NC(=CS3)C(=S)NC4C(OC(=O)C5=NC6=C(C=CC(C6O)NC(C(=O)NC(C(=O)NC(=C)C(=O)NC(C(=O)NC7(CCC(NC7C8=CSC4=N8)C9=NC(=CS9)C(=O)NC(=C)C(=O)NC(=C)C(=O)O)C2=NC(=CS2)C(=O)NC(C(=O)N1)C(C)O)C)C)C(C)C)C(=C5)C(C)O)C)C(C)(C(C)O)O |
手性 SMILES |
C/C=C\1/C2=NC(CS2)C(=O)NC(C3=NC(=CS3)C(=S)NC4C(OC(=O)C5=NC6=C(C=CC(C6O)NC(C(=O)NC(C(=O)NC(=C)C(=O)NC(C(=O)NC7(CCC(NC7C8=CSC4=N8)C9=NC(=CS9)C(=O)NC(=C)C(=O)NC(=C)C(=O)O)C2=NC(=CS2)C(=O)NC(C(=O)N1)C(C)O)C)C)C(C)C)C(=C5)C(C)O)C)C(C)(C(C)O)O |
规范 SMILES |
CC=C1C2=NC(CS2)C(=O)NC(C3=NC(=CS3)C(=S)NC4C(OC(=O)C5=NC6=C(C=CC(C6O)NC(C(=O)NC(C(=O)NC(=C)C(=O)NC(C(=O)NC7(CCC(NC7C8=CSC4=N8)C9=NC(=CS9)C(=O)NC(=C)C(=O)NC(=C)C(=O)O)C2=NC(=CS2)C(=O)NC(C(=O)N1)C(C)O)C)C)C(C)C)C(=C5)C(C)O)C)C(C)(C(C)O)O |
熔点 |
219-222°C |
物理描述 |
Solid |
同义词 |
thiopeptin B |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















